molecular formula C13H13ClN2O2S B1407921 ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate CAS No. 1388893-77-3

ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate

Cat. No.: B1407921
CAS No.: 1388893-77-3
M. Wt: 296.77 g/mol
InChI Key: VOFLOOBVRMJJBM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate is a useful research compound. Its molecular formula is C13H13ClN2O2S and its molecular weight is 296.77 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique thienopyrimidine structure, has been studied for various pharmacological effects, including antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C13H14ClN2O3SC_{13}H_{14}ClN_2O_3S, with a molecular weight of approximately 302.78 g/mol. The presence of the thieno[2,3-d]pyrimidine moiety is crucial for its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC13H14ClN2O3S
Molecular Weight302.78 g/mol
CAS Number300816-22-2

Biological Activity Overview

Research has indicated that thienopyrimidine derivatives exhibit a range of biological activities. This compound has been evaluated for its potential in various therapeutic areas:

  • Antitumor Activity :
    • Studies have shown that compounds with thienopyrimidine structures can inhibit tumor cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values indicating significant potency at specific concentrations .
    • In a recent study by Elmongy et al., thienopyrimidine derivatives exhibited inhibitory activity ranging from 43% to 87% against non-small cell lung cancer cells .
  • Antimicrobial Properties :
    • Thienopyrimidine derivatives have also been noted for their antimicrobial activities. The unique structure allows for interaction with bacterial enzymes and cellular targets, enhancing their effectiveness against resistant strains .
  • Anti-inflammatory Effects :
    • Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a study focusing on the cytotoxicity of thienopyrimidine derivatives:

  • Objective : Evaluate the effect on MDA-MB-231 breast cancer cells.
  • Method : Compounds were synthesized and tested for cell viability.
  • Results : The most potent compound showed an IC50 of 27.6 μM, indicating strong anti-cancer activity .

Case Study 2: Antimicrobial Activity

A series of thienopyrimidine compounds were synthesized and tested against various bacterial strains:

  • Objective : Assess antimicrobial efficacy.
  • Method : Disc diffusion method was employed to evaluate inhibition zones.
  • Results : Several derivatives displayed significant antibacterial activity, particularly against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chloro Substitution : The presence of the chlorine atom enhances electron-withdrawing properties, improving binding affinity to target proteins.
  • Cyclopentane Ring : This structural component contributes to the overall stability and bioavailability of the compound.

Properties

IUPAC Name

ethyl 2-(12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-2-18-9(17)5-7-3-4-8-10(7)11-12(14)15-6-16-13(11)19-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFLOOBVRMJJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=C1C3=C(S2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Two 2000-mL 4-necked round-bottom flasks were charged with a solution of 15.3 (200 g, 718.58 mmol, 1.00 equiv) in POCl3 (2000 mL) at room temperature. The resulting solution was stirred for 2 h at 110° C. in an oil bath. The reaction mixture was cooled to room temperature and concentrated under vacuum. The reaction was then quenched by the addition of 1000 mL of ice-water. The resulting solution was extracted with 3×500 mL of ethyl acetate and the organic layers were combined. The combined organic layers were washed with 2×500 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 200 g (94%) of ethyl 2-[12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0^[2,6]]dodeca-1(12),2(6),8,10-tetraen-3-yl]acetate (15.4) as a light yellow solid.
[Compound]
Name
Two
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0 (± 1) mol
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reactant
Reaction Step One
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200 g
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2000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
Reactant of Route 2
ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
Reactant of Route 3
ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate

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